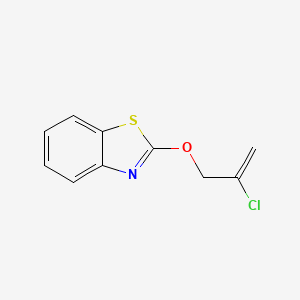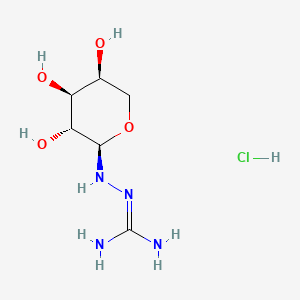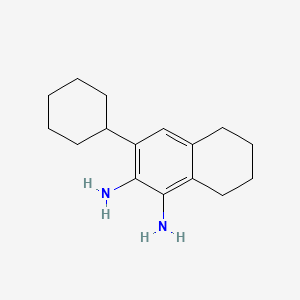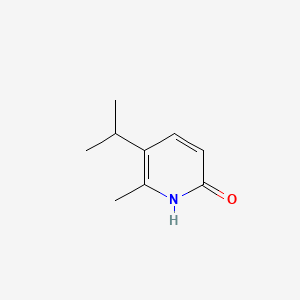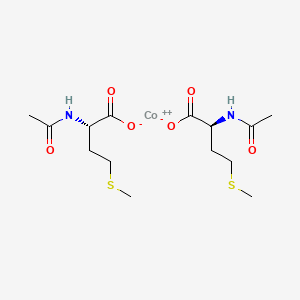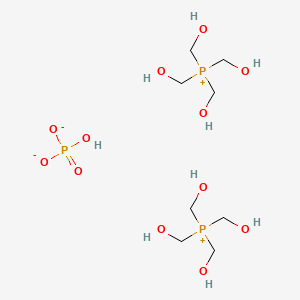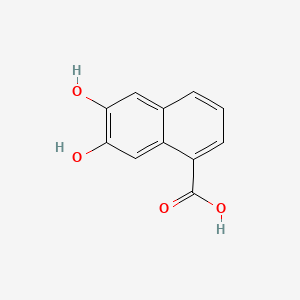![molecular formula C10H3Cl2F3N2O B561517 3H-Pyrazol-3-one,2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2,4-dihydro- CAS No. 104924-84-7](/img/structure/B561517.png)
3H-Pyrazol-3-one,2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2,4-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Pyrazol-3-one,2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2,4-dihydro- is a chemical compound known for its unique structure and properties It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one,2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2,4-dihydro- typically involves the reaction of 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine with ethyl acetoacetate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. Advanced purification techniques such as column chromatography and crystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3H-Pyrazol-3-one,2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3H-Pyrazol-3-one,2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2,4-dihydro- has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3H-Pyrazol-3-one,2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2,4-dihydro- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but its unique structure plays a crucial role in its activity .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine
- 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-trifluoromethyl sulfinyl-1H-pyrazole-3-carbonitrile (Fipronil)
Uniqueness
3H-Pyrazol-3-one,2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2,4-dihydro- stands out due to its specific substitution pattern on the phenyl ring, which imparts unique chemical and biological properties. Its combination of dichloro and trifluoromethyl groups makes it particularly reactive and versatile in various applications .
Properties
CAS No. |
104924-84-7 |
|---|---|
Molecular Formula |
C10H3Cl2F3N2O |
Molecular Weight |
295.042 |
IUPAC Name |
4-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazol-3-one |
InChI |
InChI=1S/C10H3Cl2F3N2O/c11-6-1-4(10(13,14)15)2-7(12)8(6)5-3-16-17-9(5)18/h1-3H |
InChI Key |
WQFIAQZYIMQNQM-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Cl)C2=CN=NC2=O)Cl)C(F)(F)F |
Synonyms |
2,6-Dichloro-4-trifluoromethylphenyl-pyrazolone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


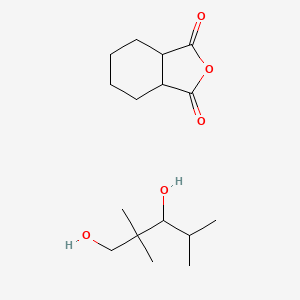
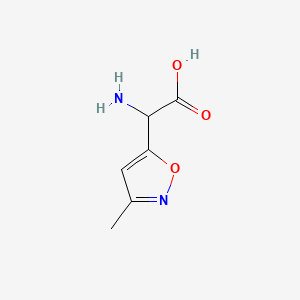
![Cyclopropanecarboxylic acid, 2-(1,3-butadienyl)-, methyl ester, [1alpha,2alpha(E)]-](/img/new.no-structure.jpg)
